molecular formula C13H16O3 B3429596 Ethyl trans-4-ethoxycinnamate CAS No. 75332-46-6

Ethyl trans-4-ethoxycinnamate

Cat. No.: B3429596
CAS No.: 75332-46-6
M. Wt: 220.26 g/mol
InChI Key: XFRWZVXVZIQXFI-JXMROGBWSA-N
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Description

Ethyl trans-4-ethoxycinnamate is an organic compound with the molecular formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group at the para position of the phenyl ring and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl trans-4-ethoxycinnamate can be synthesized through the Horner-Wadsworth-Emmons olefination reaction. The process involves the reaction of diethoxyphosphoryl-acetic acid ethyl ester with lithium chloride in acetonitrile under an inert atmosphere at 0°C. This is followed by the reaction with 4-ethoxybenzaldehyde in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene at room temperature .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and UV-absorbing agents

Mechanism of Action

The mechanism of action of ethyl trans-4-ethoxycinnamate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives, such as:

  • Ethyl trans-β-methylcinnamate
  • Methyl trans-3-methoxyacrylate
  • trans-4-Bromocinnamaldehyde
  • trans-4-Stilbenecarboxaldehyde

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the para position enhances its solubility and reactivity compared to other cinnamate derivatives .

Properties

IUPAC Name

ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWZVXVZIQXFI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872860
Record name Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-69-4, 75332-46-6
Record name Ethyl p-ethoxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC69124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-ethoxycinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.664
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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